4-Benzothiazolamine
Overview
Description
Synthesis Analysis
4-Benzothiazolamine and its derivatives are synthesized through several methods. One common approach involves the cyclization of 2-chlorophenyl thiourea and sulfuryl chloride to produce amino 4-chloro benzothiazole with high yield under optimized reaction conditions (Jie, 2003). Another method includes the synthesis of 4-(benzothiazol-2-yl)-2,6-dimethylpyrylium perchlorate from 2,6-dimethyl-γ-pyrone and 2-lithiobenzothiazole (Dorofeenko et al., 1973).
Molecular Structure Analysis
The molecular structure and stability of 4-Benzothiazolamine derivatives have been rationalized through computational studies, such as B3LYP/6-31G(d) calculations, which show their relative stability to their respective hydration products. These studies also help understand the regiochemistry of reactions involving these compounds (Chakraborty et al., 2010).
Chemical Reactions and Properties
4-Benzothiazolamine undergoes various chemical reactions, highlighting its reactivity and utility in synthetic chemistry. For example, the characterization of the 4-(benzothiazol-2-yl)phenylnitrenium ion from a putative metabolite of a model antitumor drug illustrates the complex chemistry involving nitrenium ions, which is of significant interest due to its implications in pharmaceutical development (Chakraborty et al., 2010).
Physical Properties Analysis
The physical properties of 4-Benzothiazolamine derivatives, such as their photophysical behavior, have been explored in depth. Highly emissive benzo[4,5]thiazolo[3,2-c][1,3,5,2]oxadiazaborinines, for instance, demonstrate significant solid-state fluorescence quantum yields, which are influenced by donor and acceptor substituents in the benzothiazole unit (Potopnyk et al., 2018).
Chemical Properties Analysis
The chemical properties of 4-Benzothiazolamine derivatives are marked by their reactivity and potential as corrosion inhibitors, fluorescent emitters, and antimicrobial agents. For instance, derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions, demonstrating their potential as effective corrosion inhibitors with both physical and chemical adsorption mechanisms (Hu et al., 2016).
Scientific Research Applications
-
Analytical and Bioanalytical Chemistry
- Method : The method involves mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Under optimal conditions, analytes are concentrated using a MAX solid-phase extraction (SPE) cartridge, based on divinylbenzene-N-vinylpyrrolidone functionalized with quaternary amine groups, which allows reversed-phase interactions in combination with ionic exchange .
- Results : The method revealed good precision (RSD% <12%), linearity (R^2 >0.99) and accuracy (% R =80–100%) for surface waters and effluents allowing direct external standard quantification .
-
- Application : 4-Benzothiazolamine is used in the condensation reactions of o-aminothiophenoles (ATPs) as well as their disulfides with carboxylic acids, esters, orthoesters, acyl chlorides, amides, and nitriles .
- Method : The condensation reactions with carbon dioxide (CO2) are included. Conventional methods with the use of acid and metal catalysts as well as recent green techniques, such as microwave irradiation, the use of ionic liquids, and ultrasound (US) chemistry, are used .
- Results : The review found many advantages in these methods .
-
- Application : 4-Benzothiazolamine is used in the synthesis of various pharmaceutical drugs due to its wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities .
- Method : Being a heterocyclic compound, benzothiazole finds use in research as a starting material for the synthesis of larger, usually bioactive structures .
- Results : A work by Dr. Malcolm Stevens of the Cancer Research UK Group at Nottingham University showed the potential of benzothiazole (NSC 674495) and related compounds as anticancer agents .
-
- Application : Two benzothiazolamines, riluzole and lubeluzole, are known blockers of voltage-gated sodium (Na v) channels .
- Method : These compounds are used in neuroscience research to study the function of sodium channels .
- Results : The blocking of these channels can have various effects on neuronal activity, which can lead to potential therapeutic applications .
-
- Application : 4-Benzothiazolamine is used in the simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices .
- Method : The method involves mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry .
- Results : The method revealed good precision (RSD% <12%), linearity (R^2 >0.99) and accuracy (% R =80–100%) for surface waters and effluents allowing direct external standard quantification .
-
- Application : In the 1950s, a number of 2-aminobenzothiazoles were intensively studied as central muscle relaxants .
- Method : Biologists’ attention was drawn to this series when the pharmacological profile of riluzole was discovered .
- Results : Riluzole (6-trifluoromethoxy-2-benzothiazolamine, PK-26124, RP-25279, Rilutek) was found to interfere with glutamate neurotransmission in biochemical, electrophysiological, and behavioral experiments .
Future Directions
Benzothiazolamines have shown potential in the treatment of Alzheimer’s disease . They have been found to inhibit persistent Na+ currents, which likely contributes to their neuroprotective activity . Future research may continue to explore the potential clinical applications of 4-Benzothiazolamine and other benzothiazolamines .
properties
IUPAC Name |
1,3-benzothiazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGYIAXAVYWYOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305397 | |
Record name | 4-Benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzothiazolamine | |
CAS RN |
1123-51-9 | |
Record name | 4-Benzothiazolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Benzothiazolamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170680 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzothiazol-4-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Benzothiazolamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HZ3WP3GQG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.